molecular formula C19H16N6O2S B2414830 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 896678-18-5

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B2414830
CAS No.: 896678-18-5
M. Wt: 392.44
InChI Key: NUENIXWGLRCZJW-UHFFFAOYSA-N
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Description

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a compound belonging to the class of triazolopyrimidines. This compound is characterized by the presence of a triazole ring fused to a pyrimidine ring, with additional benzyl and nitrobenzyl groups attached. It has garnered interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves multi-step reactions. One common method includes the condensation of aromatic aldehydes, malononitrile, and 3-amino-1,2,4-triazole under mild conditions . The reaction is catalyzed by metal-free DABCO-based ionic liquids, which facilitate the formation of the triazolopyrimidine scaffold .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogenation catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

    Substitution: Nucleophilic reagents such as alkyl halides or amines can be used under basic conditions.

Major Products

    Reduction: The major product is the corresponding amine derivative.

    Substitution: The products vary depending on the substituent introduced, leading to a range of functionalized triazolopyrimidines.

Scientific Research Applications

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-methylbenzyl)-7-((4-nitrobenzyl)thio)-3H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its specific substitution pattern, which imparts distinct biological activities and potential therapeutic applications. Its ability to inhibit LSD1 and its potential anti-cancer properties set it apart from other similar compounds .

Properties

IUPAC Name

3-[(4-methylphenyl)methyl]-7-[(4-nitrophenyl)methylsulfanyl]triazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N6O2S/c1-13-2-4-14(5-3-13)10-24-18-17(22-23-24)19(21-12-20-18)28-11-15-6-8-16(9-7-15)25(26)27/h2-9,12H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUENIXWGLRCZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C3=C(C(=NC=N3)SCC4=CC=C(C=C4)[N+](=O)[O-])N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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